molecular formula C10H13NO2 B8797784 4-(Morpholin-2-yl)phenol

4-(Morpholin-2-yl)phenol

Cat. No.: B8797784
M. Wt: 179.22 g/mol
InChI Key: LIFRDKJGBMVWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Morpholin-2-yl)phenol is a chemical compound that features a phenol group directly linked to a morpholine ring, making it a valuable scaffold in medicinal chemistry and drug discovery research. This morpholine-phenol hybrid structure is recognized as a key building block for the synthesis of more complex molecules with potential biological activity. Compounds combining morpholine and phenol motifs, such as those derived from Mannich reactions, are frequently investigated for their anti-inflammatory properties . The morpholine ring is a common feature in pharmaceuticals, contributing to favorable physicochemical properties like water solubility and metabolic stability. The phenolic hydroxyl group, as seen in related structures, can participate in strong intramolecular hydrogen bonding, which may influence the compound's conformation and biological interactions . This specific substitution pattern makes it a versatile intermediate for constructing heterocyclic systems prevalent in drug discovery. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the material safety data sheet (MSDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-morpholin-2-ylphenol

InChI

InChI=1S/C10H13NO2/c12-9-3-1-8(2-4-9)10-7-11-5-6-13-10/h1-4,10-12H,5-7H2

InChI Key

LIFRDKJGBMVWQH-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)O

Origin of Product

United States

Iii. Advanced Structural Elucidation and Comprehensive Characterization of 4 Morpholin 2 Yl Phenol

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of 4-(Morpholin-2-yl)phenol. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

For instance, in derivatives of 2-(4-morpholinyl)-4,6-diarylpyrimidines, the protons of the morpholine (B109124) ring typically appear as multiplets in the δ 3.3-4.0 ppm range in the ¹H NMR spectrum. The methylene (B1212753) groups adjacent to the nitrogen atom (-CH₂-N-CH₂-) are often observed at a slightly different chemical shift than those adjacent to the oxygen atom (-CH₂-O-CH₂-). The aromatic protons of the phenol (B47542) ring would be expected to appear in the downfield region of the spectrum.

In the ¹³C NMR spectrum of related structures, the carbon atoms of the morpholine ring typically resonate in the range of δ 44-68 ppm. Specifically, the carbons bonded to the nitrogen are found around δ 44 ppm, while those bonded to the oxygen are observed near δ 67 ppm. The carbon atoms of the phenolic ring would produce signals in the aromatic region (typically δ 110-160 ppm). Theoretical calculations on related morpholine-containing compounds, such as 4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one, have been used to predict ¹H and ¹³C NMR chemical shifts, which can then be correlated with experimental data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the O-H, C-N, C-O, and aromatic C-H bonds.

The IR spectrum of a phenol typically shows a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (-OH) group. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The C-O stretching of the phenol would likely be observed in the 1260-1180 cm⁻¹ region. For the morpholine ring, the C-N stretching vibration usually appears in the 1250-1020 cm⁻¹ range, and the C-O-C stretching of the ether linkage within the morpholine ring gives rise to a strong band around 1115-1085 cm⁻¹. Studies on derivatives like (E)-2-methoxy-4-(2-morpholinovinyl)phenol and various 2-aryladenine derivatives containing a morpholino group confirm the presence of these characteristic bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The phenolic chromophore in this compound is expected to exhibit characteristic absorption bands in the UV region. Aromatic compounds typically show two main absorption bands: the E-band (around 180-220 nm) and the B-band (around 250-290 nm). The position and intensity of these bands can be influenced by the substitution on the aromatic ring. For instance, the UV-Vis spectra of oligo-2-[(4-morpholin-4-yl-phenyl)imino]methylphenol and 4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one have been recorded to study their electronic properties. The analysis of push-pull aryl and arylethynyl 2-(thiophen-2-yl)quinazoline derivatives also highlights how different substituents affect the UV-Vis absorption and emission spectra.

Mass Spectrometry

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide further structural information. For example, in the mass spectra of various morpholine derivatives, a common fragmentation pathway involves the loss of the morpholine ring or parts of it. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound.

X-ray Crystallography Studies of this compound Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information of a crystalline solid. While a crystal structure for this compound itself is not described in the provided sources, the analysis of its derivatives offers significant insights into the expected molecular geometry and intermolecular interactions.

Molecular Conformation Analysis (e.g., Chair Conformation of Morpholine Ring)

For instance, in the derivative 2,4-Diiodo-6-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol, the morpholine ring is confirmed to be in a chair conformation. nih.goviucr.orgiucr.org This is also observed in 5-Methoxy-2-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol. researchgate.net Similarly, the structure of (2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one features a morpholine ring in a distinct chair conformation. iucr.org In the compound 2-[(E)-(4-Methyl-phen-yl)imino-meth-yl]-6-(morpholin-4-ylmeth-yl)phenol, the morpholine ring adopts an almost perfect normal chair conformation. nih.gov The monohydrate of 2,6-Di-tert-butyl-4-(morpholinomethyl)phenol also exhibits a morpholine ring in a chair conformation. researchgate.net This consistent observation across a range of derivatives underscores the energetic favorability of the chair form for the morpholine moiety.

Intramolecular Hydrogen Bonding Interactions

Intramolecular hydrogen bonds play a significant role in stabilizing the molecular conformation of substituted phenols. In many morpholinyl phenol derivatives, a hydrogen bond forms between the phenolic hydroxyl group (-OH) and a nitrogen atom, either from the morpholine ring itself or from a linking imino group.

In 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, a strong intramolecular O—H⋯N hydrogen bond is present between the phenolic oxygen and the nitrogen of the thiazole (B1198619) ring, which helps to stabilize the molecular structure. nih.govresearchgate.net

Similarly, the conformation of (2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one is enforced by an O—H⋯N hydrogen bond. iucr.org

An intramolecular O—H⋯N hydrogen bond is also a key feature in 2-[(E)-(4-Methyl-phen-yl)imino-meth-yl]-6-(morpholin-4-ylmeth-yl)phenol, contributing to conformational stability. nih.gov

In the crystal structure of 2-[(E)-(Morpholin-4-ylimino)methyl]-6-(morpholin-4-ylmethyl)phenol, an intramolecular O—H⋯N hydrogen bond stabilizes the conformation, leading to the formation of a pseudo six-membered ring described by the S(6) graph-set motif. researchgate.netarchive.org

The molecular structure of 2,4-Diiodo-6-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol is stabilized by an O—H⋯N hydrogen bond. nih.goviucr.orgiucr.org

Summary of Intramolecular Hydrogen Bonds in Morpholinyl Phenol Derivatives
Compound NameHydrogen Bond TypeDonor-Acceptor AtomsSignificanceReference
4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenolO—H⋯NPhenolic OH, Thiazole NStabilizes molecular structure nih.govresearchgate.net
(2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-oneO—H⋯NPhenolic OH, Morpholine NEnforces molecular conformation iucr.org
2-[(E)-(Morpholin-4-ylimino)methyl]-6-(morpholin-4-ylmethyl)phenolO—H⋯NPhenolic OH, Imino NStabilizes conformation, forms S(6) ring motif researchgate.netarchive.org
2,4-Diiodo-6-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenolO—H⋯NPhenolic OH, Imino NStabilizes molecular structure nih.goviucr.org

Intermolecular Interactions in Crystal Packing (e.g., C-H···O, C-H···π, π-π Stacking)

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. For morpholinyl phenol derivatives, these include weak C—H···O and C—H···π hydrogen bonds, as well as π-π stacking interactions, which together build the three-dimensional crystal lattice.

C-H···O Interactions: These weak hydrogen bonds are frequently observed. In the crystal structure of 2,4-Diiodo-6-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol, weak intermolecular C—H···O interactions contribute to the crystal packing. nih.goviucr.orgiucr.org Similarly, molecules of (2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one are connected through C—H···O hydrogen bonds, which form wave-like layers. iucr.org

C-H···π Interactions: These interactions involve a C-H bond acting as a donor and a π-system (the phenyl ring) acting as an acceptor. In the crystal of 5-Methoxy-2-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol, molecules are linked by weak intermolecular C—H···π interactions. researchgate.net The crystal structure of 2-[(E)-(4-Methyl-phen-yl)imino-meth-yl]-6-(morpholin-4-ylmeth-yl)phenol is also stabilized by aromatic C-H⋯π interactions. nih.gov In (2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one, these interactions link adjacent layers into a three-dimensional network. iucr.org

π-π Stacking: The stacking of aromatic rings is another crucial interaction for stabilizing crystal structures. For 2,4-Diiodo-6-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol, the crystal packing exhibits π–π interactions with a centroid-to-centroid distance of 3.663 Å. nih.goviucr.orgiucr.org Aromatic π-π stacking interactions are also noted in the crystal stabilization of 2-[(E)-(4-Methyl-phen-yl)imino-meth-yl]-6-(morpholin-4-ylmeth-yl)phenol, with a centroid-centroid distance of 3.6155 Å. nih.gov

These varied intermolecular forces collectively determine the packing efficiency, density, and stability of the crystalline solid.

Conformational Analysis of this compound

Dihedral Angles and Torsional Strain

In several analyzed crystal structures of analogues, the aromatic rings are not coplanar.

For 2,4-Diiodo-6-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol, the two benzene (B151609) rings are nearly coplanar, with a small dihedral angle of 2.57°. nih.goviucr.orgiucr.org

In contrast, the dihedral angle between the two aromatic rings in 5-Methoxy-2-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol is 33.66°. researchgate.net

A larger dihedral angle of 42.67° is observed between the two benzene rings in 2-[(E)-(4-Methyl-phen-yl)imino-meth-yl]-6-(morpholin-4-ylmeth-yl)phenol. nih.gov

In 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, the dihedral angle between the thiazole and phenolic rings is 23.46°, a deviation attributed to the steric influence of a methyl group. nih.govresearchgate.net

These angles indicate that steric hindrance from substituents and the inherent conformational preferences of the molecular fragments cause significant twisting from a fully planar geometry, thus minimizing torsional strain.

Iv. Computational and Theoretical Investigations of 4 Morpholin 2 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the molecular properties of 4-(Morpholin-2-yl)phenol from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, which in turn allows for the calculation of numerous chemical and physical characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. google.com This is achieved by finding the lowest energy state of the molecule's electron density. For morpholine (B109124) derivatives, DFT calculations are frequently performed using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to ensure accurate results. researchgate.netresearchgate.netresearchgate.net

The optimization process yields precise information on bond lengths, bond angles, and dihedral angles. researchgate.net For a molecule like this compound, these calculations would confirm the planar structure of the phenol (B47542) ring and the typical chair conformation of the morpholine ring. researchgate.net The resulting geometric parameters are fundamental for all subsequent computational analyses and for comparing with experimental data, such as that from X-ray crystallography. researchgate.net

Table 1: Key Geometric Parameters Determined by DFT

ParameterDescriptionSignificance
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-O, C-N).Provides insight into bond order and strength.
Bond Angles The angle formed between three connected atoms.Defines the molecule's local shape and steric strain.
Dihedral Angles The angle between two intersecting planes, defined by four atoms.Describes the conformation of the molecule, including ring puckering and substituent orientation.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ijaemr.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. dntb.gov.ua

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability. acs.org Conversely, a large energy gap implies higher stability. researchgate.net Analysis of the spatial distribution of these orbitals shows where the molecule is most likely to participate in nucleophilic (HOMO) and electrophilic (LUMO) reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO may be distributed across the aromatic system. researchgate.netijaemr.com

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, using a color-coded scheme to identify charge-rich and charge-poor regions. researchgate.net

This analysis is invaluable for predicting how a molecule will interact with other chemical species, particularly in biological systems. uni-muenchen.de

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are favorable for interacting with positive sites, like protons or metal ions. For this compound, such regions would be expected around the oxygen atoms of the hydroxyl and morpholine groups and the nitrogen atom of the morpholine ring. researchgate.netresearchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack. The hydrogen atom of the phenolic hydroxyl group is a primary site of positive potential. researchgate.net

The MEP map provides a clear, intuitive guide to the molecule's reactive sites. dntb.gov.ua

Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. worldscientific.comepstem.net These theoretical values, when correlated with experimental spectra, help in the precise assignment of signals to specific atoms within the molecule. unn.edu.ng

The electronic properties derived from DFT calculations, particularly HOMO and LUMO energies, are used to compute a molecule's dipole moment and a set of global reactivity descriptors. These parameters quantify the molecule's stability, reactivity, and electronic nature. dntb.gov.uaworldscientific.com

Global reactivity descriptors provide a quantitative framework for understanding a molecule's behavior in chemical reactions. acs.org They are calculated from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). informaticsjournals.co.in

Table 2: Global Reactivity Descriptors and Their Significance

DescriptorFormulaSignificance
Electronegativity (χ) χ = (I + A) / 2Measures the molecule's ability to attract electrons. worldscientific.com
Chemical Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution. Higher hardness correlates with greater stability and a larger HOMO-LUMO gap. researchgate.networldscientific.com
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; a measure of a molecule's reactivity. acs.org
Chemical Potential (μ) μ = -(I + A) / 2 = -χRepresents the "escaping tendency" of electrons from a system. informaticsjournals.co.in
Electrophilicity Index (ω) ω = μ² / (2η)Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic nature. worldscientific.com

Molecular Docking Simulations

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). researchgate.net This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. sci-hub.se

The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or docking score. researchgate.net A lower binding energy typically indicates a more stable and favorable interaction.

For derivatives of this compound, docking studies are used to explore their potential to inhibit various enzymes, such as protein kinases, which are common targets in cancer therapy. sci-hub.se The simulations reveal key binding interactions, such as:

Hydrogen Bonds: The phenol's hydroxyl group and the morpholine's oxygen and nitrogen atoms are potent hydrogen bond donors and acceptors, respectively, which can form strong interactions with amino acid residues in a protein's active site. sci-hub.seevitachem.com

Hydrophobic Interactions: The phenol ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. researchgate.net

By identifying these interactions, molecular docking helps rationalize the biological activity of compounds and guides the design of new derivatives with improved potency and selectivity. sci-hub.se

Prediction of Ligand-Protein Interactions and Binding Modes

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in elucidating the binding mode and the nature of interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, which are fundamental to the ligand's biological activity.

While specific docking studies for this compound are not widely documented, research on structurally related compounds highlights the common interaction patterns. For instance, the morpholine ring is often involved in forming hydrogen bonds, which enhances binding affinity to target sites. evitachem.com Computational studies on derivatives frequently show the phenol group acting as a hydrogen bond donor, while the morpholine oxygen and nitrogen can act as hydrogen bond acceptors.

A study on a related compound, [(2~{R})-4-(phenylmethyl)morpholin-2-yl]methanol, which shares the morpholin-2-yl core, revealed its binding mode within a surface pocket of the SARS-CoV-2 main protease. nih.govbiorxiv.org The analysis of its binding pose showed that the alcohol (-OH) functional group, analogous to the phenol in this compound, binds inside the cavity and is stabilized by key interactions. nih.govbiorxiv.org Similarly, molecular docking of other morpholine-phenol derivatives against targets like the mTOR kinase receptor has been used to predict their binding interactions and identify them as potential inhibitors. researchgate.netresearchgate.net

These examples underscore the utility of computational methods in predicting how this compound might interact with various protein targets, guiding further experimental validation.

Estimation of Binding Affinities and Free Energies

Beyond predicting the binding pose, computational methods can estimate the binding affinity, often expressed as the binding free energy (ΔG). A lower, more negative binding free energy value typically indicates a stronger and more stable interaction between the ligand and the protein. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Linear Interaction Energy (LIE) are commonly used for these estimations. rsc.org

There is a scarcity of specific binding affinity data for this compound itself. However, computational studies on its derivatives provide valuable insights into the potential binding energies this class of compounds can achieve. For example, a derivative, PF-04691502, which contains a morpholine moiety, was identified as a potent inhibitor of the mTOR receptor with a calculated binding affinity of -39.261 kcal/mol. researchgate.net Another study on [(2~{R})-4-(phenylmethyl)morpholin-2-yl]methanol calculated a binding affinity score of -14.79 kcal/mol against the SARS-CoV-2 main protease. nih.govbiorxiv.org

The table below summarizes the estimated binding affinities for several compounds containing the morpholine-phenol scaffold or related structures, as determined by computational methods.

Compound/DerivativeTarget ProteinEstimated Binding Affinity (kcal/mol)Computational Method
PF-04691502mTOR Kinase-39.261Molecular Docking
[(2~{R})-4-(phenylmethyl)morpholin-2-yl]methanolSARS-CoV-2 Main Protease (Pocket 3)-14.79Molecular Docking
Palomid529mTOR Kinase-36.75Molecular Docking
TamoxifenOleosin-5.26Molecular Docking
LQM319Fas Receptor (CD95)-10.08Molecular Docking

This table presents data for derivatives and related compounds to illustrate the range of binding affinities observed in computational studies of molecules containing a morpholine moiety.

These calculations are crucial for ranking potential drug candidates and prioritizing them for synthesis and experimental testing. mdpi.comacs.org

Identification of Key Amino Acid Residues for Ligand Stabilization

A critical outcome of computational docking and molecular dynamics studies is the identification of specific amino acid residues within the protein's binding pocket that are essential for stabilizing the ligand. Understanding these key interactions is vital for structure-based drug design and for optimizing ligand specificity and affinity.

For derivatives of this compound, studies have pinpointed the key residues that anchor the ligand in the binding site. In the complex of [(2~{R})-4-(phenylmethyl)morpholin-2-yl]methanol with the SARS-CoV-2 main protease, the ligand was stabilized by hydrogen bond interactions with Tyrosine 239 (TYR239) and Glutamic acid 240 (GLU240), with further stabilization from Methionine 235 (MET235). nih.govbiorxiv.org

In a different study focusing on PIM-1 kinase inhibitors, a morpholine-containing compound (4f) was shown to interact with the key amino acid Lysine 67 (Lys67). nih.gov Additional polar interactions with Glycine 47, Serine 51, and Aspartic acid 128, among others, further contributed to its binding affinity. nih.gov

The table below details some of the key amino acid residues identified in stabilizing morpholine-containing ligands within their respective protein targets.

Ligand/DerivativeTarget ProteinKey Interacting Amino Acid ResiduesType of Interaction
[(2~{R})-4-(phenylmethyl)morpholin-2-yl]methanolSARS-CoV-2 Main ProteaseTYR239, GLU240, MET235Hydrogen Bonds
Compound 4f (PIM-1 Inhibitor)PIM-1 KinaseLys67, Gly47, Ser51, Asp128, Asp131, Glu171, Asn172Polar Interactions, Pi-H
TamoxifenOleosinAla106, Leu77, Ile80, Val84, Tyr81Hydrophobic
TamoxifenOleosinLys107, Asp108Electrically Charged

This table provides examples from studies on derivatives to illustrate the identification of key stabilizing residues.

This information is invaluable for designing new derivatives of this compound with improved interaction profiles.

Molecular Dynamics Simulations and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability, conformational changes, and the flexibility of both the ligand and the protein. tsukuba.ac.jp These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the system's evolution at an atomic scale.

For compounds related to this compound, MD simulations have been used to validate the stability of docking poses. For example, a 100-nanosecond MD simulation of a repurposed drug containing a morpholine moiety showed a stable interaction with its target, TNFα, confirming a robust protein-ligand interaction. researchgate.net The stability is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound in the pocket. researchgate.net

In the study of the SARS-CoV-2 main protease, MD simulations revealed that while some ligands were unstable and disassociated from their binding pockets, [(2~{R})-4-(phenylmethyl)morpholin-2-yl]methanol remained highly stable in its pocket, reinforcing the predictions from docking studies. nih.govbiorxiv.org Such simulations are essential for confirming that the predicted binding mode is not a transient artifact but a stable and energetically favorable state.

In Silico Mutagenesis for Target-Specific Interaction Optimization

In silico mutagenesis is a computational technique where specific amino acids in a protein's sequence are computationally replaced with other amino acids. This allows researchers to predict how mutations in the target protein might affect ligand binding. This method is particularly useful for understanding drug resistance mechanisms and for designing ligands that can overcome such resistance or for engineering proteins with enhanced binding capabilities.

While there are no specific in silico mutagenesis studies reported for this compound, the methodology's application to related systems demonstrates its potential. For instance, studies on the SARS-CoV-2 main protease have used mutagenesis analyses to understand the role of different pockets and residues in ligand affinity. nih.govbiorxiv.org By computationally mutating key residues like TYR239 or GLU240, one could predict the impact on the binding affinity of this compound or its derivatives. This can guide the design of new compounds that are less susceptible to resistance-conferring mutations or that exhibit higher selectivity for their intended target over other proteins. General computational pipelines for large-scale in silico screening of mutants can rapidly identify changes that optimize protein-ligand interactions, saving significant time and resources in the lab. nih.gov

V. Structure Activity Relationship Sar Studies and Medicinal Chemistry Applications of 4 Morpholin 2 Yl Phenol Derivatives

Derivatization Strategies and Analog Design

Structural derivatization is a fundamental strategy for optimizing lead compounds, enhancing their biological activity, and improving clinical applicability. rhhz.netnih.gov For derivatives of 4-(morpholin-2-yl)phenol, medicinal chemistry efforts have focused on modifying both the phenolic and morpholine (B109124) rings to explore and refine interactions with biological targets.

The phenolic ring of the this compound scaffold serves as a key anchor for derivatization. Classical strategies involve modifying the phenolic hydroxyl group or introducing various substituents onto the aromatic ring. rhhz.netnih.gov Esterification of the hydroxyl group can enhance properties like antioxidant activity. nih.gov Furthermore, introducing specific functional groups onto the phenolic ring is a common approach to modulate the biological activity of the resulting compounds. nih.gov For instance, in the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D, various substituents on the phenyl ring were explored to understand their impact on potency.

The morpholine moiety is a versatile scaffold that allows for extensive functionalization to enhance the biological activity and selectivity of drug candidates. researchgate.net Research has shown that even slight modifications to the morpholine ring can significantly impact a compound's inhibitory activity. nih.gov

One key strategy involves replacing the morpholine ring with other cyclic amines to probe the structure-activity relationship. In studies on pyrimidine-4-carboxamides, replacing the morpholine with a more hydrophobic piperidine was tolerated, while introducing a pyrrolidine ring led to a nearly four-fold increase in potency. acs.org This suggests that the polarity and steric profile of the heterocyclic ring are critical for target engagement. acs.org

Another successful approach is the use of more complex, bridged morpholines. In the development of mammalian target of rapamycin (mTOR) inhibitors, replacing a standard morpholine with a bridged morpholine resulted in a dramatic improvement in selectivity for mTOR over the structurally related PI3Kα kinase. researchgate.net Molecular modeling suggests that a deeper binding pocket in mTOR can accommodate the steric bulk of the bridged morpholine, whereas it would cause steric clashes in PI3K. researchgate.net

The stereochemistry of the morpholine ring can have a profound influence on the biological activity and selectivity of its derivatives. The use of chiral morpholines in the design of mTOR inhibitors has demonstrated that different enantiomers can possess distinct potency and selectivity profiles. researchgate.net This highlights the importance of controlling the three-dimensional arrangement of substituents on the morpholine ring to achieve optimal interaction with the target protein's binding site.

Cellular Pathway Modulation in In Vitro Systems

Derivatives of this compound have demonstrated the ability to modulate critical cellular pathways in vitro, leading to anti-proliferative effects in cancer cell lines through the induction of programmed cell death and cell cycle disruption.

The antitumor activity of morpholine-containing compounds has been linked to their ability to trigger apoptosis and halt cell cycle progression.

4-(Phenylsulfonyl)morpholine Derivatives: In a study focused on triple-negative breast cancer (TNBC), a novel 4-(phenylsulfonyl)morpholine derivative, GL24, was identified as a potent inhibitor of MDA-MB-231 cell growth with a half-maximal inhibitory concentration (IC50) of 0.90 µM nih.gov. Transcriptomic analysis revealed that GL24 treatment triggers multiple endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals, including the unfolded protein response (UPR) and the p53 pathway. These events ultimately converge to induce cell-cycle arrest and apoptosis nih.gov.

2-Morpholino-4-anilinoquinoline Derivatives: A series of 2-morpholino-4-anilinoquinoline compounds were synthesized and evaluated for their anticancer potential against the HepG2 human liver cancer cell line nih.gov. These derivatives were found to inhibit cell proliferation by inducing cell cycle arrest at the G0/G1 phase nih.gov. The SAR studies indicated that substitutions on the C4 aniline moiety significantly influenced cytotoxic activity, with compounds 3c , 3d , and 3e showing the highest potency nih.gov.

CompoundSubstitution PatternAnticancer Activity (IC50 in µM) against HepG2 cells
3cNot specified11.42
3dNot specified8.50
3eNot specified12.76

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its hyperactivation is common in various human cancers mdpi.comresearchgate.net. The morpholine ring is a recognized pharmacophore for inhibitors of this pathway researchgate.net.

A series of 4-morpholino-2-phenylquinazolines and related heterocyclic derivatives were designed and synthesized as inhibitors of the PI3K p110α isoform nih.gov. Within this series, a thieno[3,2-d]pyrimidine derivative, compound 15e , demonstrated exceptionally potent and selective inhibitory activity against p110α with an IC50 value of 2.0 nM nih.gov. This compound also effectively inhibited the proliferation of A375 melanoma cells with an IC50 of 0.58 µM, establishing it as a pioneering example of a selective PI3K p110α inhibitor nih.gov. The efficacy of these compounds underscores the importance of the morpholino moiety in targeting the PI3K/Akt/mTOR pathway. Further supporting this, the dual PI3K/mTOR inhibitor PKI-587 features a morpholino-triazine scaffold nih.gov.

CompoundScaffoldTargetInhibitory Activity (IC50)
15eThieno[3,2-d]pyrimidinePI3K p110α2.0 nM

Development of this compound as Chemical Probes

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The this compound scaffold can be adapted to create such probes for studying protein function in a cellular environment.

The synthesis of chemical probes based on the morpholine-phenol framework involves multi-step reactions to build a core structure that can be further functionalized. For instance, new 2-methoxy-6-((substituted phenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol derivatives have been synthesized using a multicomponent Petasis reaction nih.gov. This approach allows for the combination of a morpholine-containing pyrimidine, a piperazine linker, a substituted boronic acid, and a phenol (B47542) derivative (o-vanillin) to create complex molecules nih.gov. Similarly, the synthesis of 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile has been developed as a chemosensor for detecting metal ions, demonstrating how the morpholine moiety can be integrated into a larger, functional molecular system designed for specific recognition tasks rsc.org. These synthetic strategies can be adapted to incorporate reporter tags or reactive groups, converting the core molecule into a chemical probe for target identification and engagement studies.

Confirming that a chemical probe or drug candidate interacts with its intended target within a living cell is a critical step in drug discovery and chemical biology nih.govkinampark.com. Cellular target engagement assays provide this crucial validation. Several advanced techniques are available for this purpose:

Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein's thermal stability changes upon ligand binding. By heating cell lysates or intact cells to various temperatures, the stabilization of the target protein by the bound probe can be quantified, confirming engagement biorxiv.org.

Activity-Based Protein Profiling (ABPP): Competitive ABPP uses activity-based probes that react with the active site of an enzyme class. Pre-treatment of cells with an inhibitor of interest, such as a this compound derivative, will block the binding of the activity-based probe if it engages the same target, which can be measured quantitatively nih.gov.

NanoBRET™ Target Engagement Assay: This technology uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a specific protein target in live cells. A target protein is fused to NanoLuc® luciferase, and a fluorescent tracer that binds the target is added. When a test compound displaces the tracer, the BRET signal decreases, allowing for the quantification of target engagement in real-time mdpi.com.

These assays are essential for validating that chemical probes derived from the this compound scaffold are binding to their intended cellular targets, such as Hsp90 or PI3K, thereby confirming their mechanism of action nih.govkinampark.com.

Vi. Future Directions and Emerging Research Avenues for 4 Morpholin 2 Yl Phenol Compounds

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of novel, efficient, and sustainable synthetic methodologies is crucial for the advancement of 4-(morpholin-2-yl)phenol-based drug discovery. Traditional methods for synthesizing morpholine (B109124) derivatives, such as direct alkylation and nucleophilic substitution, often require harsh conditions and may not be environmentally friendly. evitachem.com Future research will likely focus on greener and more efficient synthetic pathways.

Application of Advanced Computational Methodologies for Predictive Design

Advanced computational tools are becoming indispensable in modern drug discovery for the predictive design of new molecules with desired properties. For this compound derivatives, computational approaches can accelerate the identification of promising candidates and provide insights into their mechanisms of action.

Molecular docking studies can predict the binding modes and affinities of these compounds with various biological targets. researchgate.net Techniques like Density Functional Theory (DFT) can be employed to understand the electronic structure and reactivity of the molecules, helping to rationalize their biological activity. researchgate.netresearchgate.net Furthermore, pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can identify the key structural features required for potent and selective activity, guiding the design of new analogs with improved profiles. researchgate.netscispace.com Molecular dynamics (MD) simulations can assess the stability of ligand-receptor complexes over time, providing a more dynamic picture of the molecular interactions. These computational methods, when used in synergy, can significantly de-risk and shorten the drug discovery pipeline.

Expansion of the Biological Target Landscape and Polypharmacology Investigations

While initial studies have hinted at the potential anti-inflammatory and anticancer properties of this compound compounds, a vast landscape of biological targets remains to be explored. evitachem.com The morpholine moiety is a common feature in many approved drugs and is known to interact with a variety of receptors and enzymes. acs.org

Future research should aim to systematically screen this compound derivatives against a broad panel of biological targets to uncover new therapeutic applications. This could include kinases, G-protein coupled receptors (GPCRs), and enzymes involved in various disease pathways. researchgate.netgoogle.com The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction for treating complex diseases. google.comresearchgate.net The this compound scaffold is well-suited for such investigations, and future studies could focus on designing derivatives with specific multi-target profiles to achieve enhanced therapeutic efficacy or to overcome drug resistance.

Integration into Fragment-Based Drug Discovery and Lead Optimization Programs

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. openaccessjournals.cominrs.ca The this compound core can be considered a valuable fragment that can be grown or linked with other fragments to generate potent and selective inhibitors. The relatively low molecular weight of the core scaffold makes it an ideal starting point for FBDD campaigns. nih.gov

Once a fragment hit is identified, the process of lead optimization begins. This involves systematically modifying the structure of the hit to improve its potency, selectivity, and pharmacokinetic properties. vanderbilt.eduaaai.orgnih.gov For this compound derivatives, lead optimization efforts could involve modifying the substitution pattern on the phenol (B47542) ring or altering the morpholine ring to fine-tune its properties. vanderbilt.edu The goal is to develop drug candidates with optimal efficacy and a favorable safety profile.

Development of Conjugates and Prodrugs for Targeted Biological Applications

The development of conjugates and prodrugs represents a sophisticated strategy to enhance the therapeutic potential of this compound compounds. Prodrugs are inactive derivatives that are converted to the active drug in the body, which can improve properties like solubility, stability, and bioavailability. nih.govrsc.org For example, esterifying the phenolic hydroxyl group could create a prodrug that is cleaved by esterases in vivo to release the active phenol. nih.gov

Conjugation, on the other hand, involves linking the this compound moiety to another molecule to achieve a specific therapeutic goal. nih.gov For instance, conjugating it to a targeting ligand, such as a peptide or antibody, could enable its specific delivery to cancer cells, thereby increasing efficacy and reducing off-target side effects. researchgate.netjcancer.org This approach is particularly promising for developing targeted therapies for cancer and other diseases.

Q & A

Q. What are the common synthetic routes for preparing 4-(Morpholin-2-yl)phenol?

  • Methodological Answer : Synthesis typically involves coupling morpholine derivatives with phenolic precursors. For example, a two-step approach may include:

Morpholine Functionalization : Introduce reactive groups (e.g., amines or halides) to morpholine via nucleophilic substitution or reductive amination.

Phenolic Coupling : Use cross-coupling reactions (e.g., Buchwald-Hartwig or Ullmann coupling) with palladium catalysts to attach the morpholine moiety to the phenolic ring.
A related patent () describes morpholin-2-yl group incorporation in heterocyclic systems, suggesting analogous strategies for regioselective synthesis. Solvent selection (e.g., DMF or THF) and temperature control (60–120°C) are critical for yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm molecular structure, with characteristic shifts for morpholine protons (δ 2.5–3.5 ppm) and phenolic -OH (δ 5–6 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass verification (e.g., molecular ion peak at m/z 193.11 for C10_{10}H13_{13}NO2_2).
  • X-ray Crystallography : For solid-state analysis, SHELX programs () refine crystal structures, validating bond lengths and angles .

Q. How does the reactivity of this compound compare to other phenolic compounds?

  • Methodological Answer : The phenolic ring undergoes electrophilic substitution (e.g., nitration, sulfonation), but the morpholine group influences regioselectivity. For example:
  • Nitration : The morpholine’s electron-donating effects may direct substituents to the para position relative to the hydroxyl group.
  • Oxidation : Phenolic -OH can form quinones under strong oxidants (e.g., KMnO4_4), but morpholine’s stability under these conditions requires empirical testing ( discusses analogous phenol oxidation) .

Q. What are the stability considerations for this compound in aqueous solutions?

  • Methodological Answer :
  • pH Sensitivity : The compound may degrade under acidic or alkaline conditions due to morpholine ring strain. Stability studies (e.g., HPLC monitoring over 24–72 hours at pH 3–11) are recommended.
  • Light and Temperature : Store in amber vials at 2–8°C to prevent photodegradation and thermal decomposition ( highlight similar precautions for morpholine derivatives) .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved for this compound derivatives?

  • Methodological Answer :
  • Cross-Validation : Combine NMR/IR data with X-ray results (using SHELXL for refinement) to identify discrepancies (). For example, dynamic effects in solution (e.g., ring puckering) may explain shifts not observed in static crystal structures.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize geometries, bridging experimental and theoretical data .

Q. What computational strategies are used to predict the electronic properties of this compound?

  • Methodological Answer :
  • DFT Studies : Gaussian or ORCA software calculates HOMO/LUMO energies, revealing electron-rich regions (e.g., phenolic -OH and morpholine N-atom) for reaction site prediction.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water or DMSO) to assess conformational flexibility (’s ring-puckering analysis informs morpholine dynamics) .

Q. How can researchers design this compound derivatives for targeted biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify substituents on the phenol ring (e.g., halogens or methoxy groups) or morpholine (e.g., alkylation) to enhance binding affinity.
  • Docking Studies : Use AutoDock Vina to screen derivatives against protein targets (e.g., kinases or GPCRs). and highlight morpholine’s role in bioactive molecules (e.g., mosapride citrate) .

Q. What experimental protocols address challenges in crystallizing this compound?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic (e.g., acetonitrile) vs. non-polar (e.g., hexane) solvents for crystal growth.
  • Slow Evaporation : Use sealed vials with controlled temperature (20–25°C) to promote nucleation. SHELXD () assists in solving phase problems for twinned crystals .

Safety and Handling

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
  • Ventilation : Use fume hoods to prevent inhalation of aerosols.
  • Waste Disposal : Neutralize acidic/basic residues before disposal via certified hazardous waste services .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.